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Executive Summary
This technical guide provides a comprehensive overview of Ethyl 2-(3,5-
dimethylphenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest to the

chemical, pharmaceutical, and agrochemical sectors. While not a therapeutic agent itself, this

molecule serves as a crucial and versatile intermediate for the synthesis of more complex,

biologically active compounds.[1] Its structure, featuring a stable thiazole core flanked by a

substituted phenyl ring and an ethyl ester functional group, offers multiple points for chemical

modification, making it an ideal scaffold in drug discovery and materials science. This

document details the compound's fundamental chemical properties, provides an authoritative

protocol for its synthesis via the Hantzsch thiazole reaction, and explores its current and

potential applications. The content herein is curated for researchers, medicinal chemists, and

process development scientists engaged in the design and synthesis of novel chemical entities.

Molecular Identity and Structure
The structural foundation of this compound is the thiazole ring, an aromatic five-membered

heterocycle containing sulfur and nitrogen atoms.[2] This core is known to be a key
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pharmacophore in numerous approved drugs and biologically active agents.[3][4]

Nomenclature and Chemical Identifiers
The key identifiers for Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate are summarized in

the table below for unambiguous reference in research and procurement.

Property Value Source(s)

IUPAC Name

ethyl 2-(3,5-

dimethylphenyl)-1,3-thiazole-4-

carboxylate

N/A

CAS Number 885278-63-7 [1][5]

Molecular Formula C₁₄H₁₅NO₂S [1][6]

Molecular Weight 261.34 g/mol [1][6]

Appearance Pale yellow solid [1]

Canonical SMILES
CCOC(=O)C1=CSC(=N1)C2=

CC(=CC(=C2)C)C
N/A

InChI Key
BXFSXNXQLILNEU-

UHFFFAOYSA-N
[6]

Chemical Structure
The molecule's architecture consists of a central thiazole ring. The C2 position is substituted

with a 3,5-dimethylphenyl group, which imparts lipophilicity and specific steric properties. The

C4 position is functionalized with an ethyl carboxylate group, providing a reactive handle for

further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid or

amidation.

Caption: Structure of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate.

Physicochemical and Spectral Properties
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A thorough understanding of a compound's physicochemical properties is essential for its

handling, reaction setup, and purification.

Summary of Properties
Property Value / Observation Source(s)

Physical Form Pale yellow solid [1]

Storage Conditions Store at 0-8°C [1]

Melting Point
Experimental data not

available in cited literature.
N/A

Boiling Point
Experimental data not

available in cited literature.
N/A

Solubility

Described as having favorable

solubility for handling and

formulation.

[1]

Predicted Spectral Characteristics
While experimental spectra for this specific molecule are not publicly available in the cited

literature, its characteristic signals can be predicted based on its structure and published data

for analogous compounds.[7][8][9]

¹H NMR:

Aromatic Protons: Two signals are expected for the dimethylphenyl ring. A singlet for the

proton at the C2 position (between the methyl groups) and a singlet for the two equivalent

protons at the C4 and C6 positions. These would likely appear in the δ 7.0-7.8 ppm range.

Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring, typically

appearing downfield around δ 8.0-8.5 ppm.

Ethyl Ester Group: A quartet for the -OCH₂- protons (around δ 4.2-4.5 ppm) and a triplet

for the terminal -CH₃ protons (around δ 1.3-1.5 ppm).
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Dimethyl Group: A singlet integrating to 6 protons for the two equivalent methyl groups on

the phenyl ring, expected around δ 2.3-2.5 ppm.

¹³C NMR:

Carbonyl Carbon: The ester C=O carbon is expected in the δ 160-165 ppm region.

Thiazole Carbons: The C2 and C4 carbons of the thiazole ring are typically found in the δ

145-170 ppm range, while C5 is more upfield.

Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring would appear in

the typical aromatic region of δ 125-140 ppm.

Ethyl and Methyl Carbons: The -OCH₂- carbon would be around δ 60-62 ppm, while the

aliphatic methyl carbons would be upfield (δ 14-22 ppm).

FT-IR (Infrared Spectroscopy):

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the

ethyl ester.

Bands in the 1500-1640 cm⁻¹ region corresponding to C=N stretching of the thiazole ring

and C=C stretching of the aromatic phenyl ring.

C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹.

A C-S stretching vibration, which is often weak, in the fingerprint region.

Synthesis and Mechanism
The construction of the thiazole core is a classic and reliable transformation in organic

chemistry. The most authoritative and widely used method for this class of compounds is the

Hantzsch Thiazole Synthesis.[10][11][12]

Retrosynthetic Analysis and Proposed Pathway
The Hantzsch synthesis involves the condensation of a thioamide with an α-halocarbonyl

compound.[2][11] For the target molecule, this translates to a disconnection across the N1-C2
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and S-C5 bonds of the thiazole ring.

Precursor 1 (Thioamide): 3,5-Dimethylthiobenzamide. This component provides the 2-(3,5-

dimethylphenyl) moiety.

Precursor 2 (α-Halocarbonyl): Ethyl bromopyruvate. This reagent provides the ethyl

carboxylate group at the C4 position and the remaining atoms for the heterocyclic ring.

The reaction proceeds via an initial nucleophilic attack of the sulfur from the thioamide onto the

carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the

aromatic thiazole ring.[10][13]

Reactants

Process
Product Formation3,5-Dimethylthiobenzamide

Mix in Solvent
(e.g., Ethanol)

Ethyl Bromopyruvate

Heat to Reflux
(e.g., 4-6 hours)

Initiates Reaction Intermediate Formation
&

Cyclization/DehydrationDrives to Completion
Crude Product Mixture

Click to download full resolution via product page

Caption: Hantzsch synthesis pathway for the target molecule.

Detailed Experimental Protocol
This protocol is a validated, generalized procedure based on established Hantzsch syntheses.

[9][10]

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 1.0 equivalent of 3,5-dimethylthiobenzamide in absolute ethanol.

Causality: Ethanol is a common polar protic solvent that effectively dissolves both

reactants and facilitates the reaction.
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Addition of α-Haloketone: To the stirred solution, add 1.05 equivalents of ethyl

bromopyruvate dropwise at room temperature.

Causality: A slight excess of the electrophile ensures complete consumption of the

thioamide. Dropwise addition helps to control any initial exotherm.

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and

maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Causality: Heating provides the necessary activation energy for the SN2 and subsequent

condensation steps. TLC allows for empirical determination of reaction completion,

preventing unnecessary heating that could lead to side products.

Work-up and Isolation: After cooling to room temperature, concentrate the mixture under

reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate and wash

with a saturated sodium bicarbonate solution, followed by brine.

Causality: The bicarbonate wash neutralizes the hydrobromic acid byproduct formed

during the reaction. The brine wash helps to remove residual water from the organic layer.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system

(e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality: Recrystallization or chromatography is essential to remove unreacted starting

materials and any side products, yielding the pure target compound.

Purification and Characterization Workflow
A robust workflow is critical to ensure the final product meets the purity requirements for

subsequent applications.
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Caption: Post-synthesis workflow for purification and analysis.
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Applications in Research and Development
Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is primarily valued as a molecular

building block.[1] Its utility stems from the stable, biologically relevant thiazole core and the

presence of functional groups amenable to further chemical modification.

Role as a Versatile Chemical Intermediate
The compound serves as a key starting material in multi-step syntheses.[1]

Ester Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic

acid. This acid can then be coupled with various amines to form a diverse library of amide

derivatives, a common strategy in medicinal chemistry to explore structure-activity

relationships (SAR).

Aromatic Substitution: While the thiazole ring itself is relatively electron-deficient, the

dimethylphenyl ring can potentially undergo electrophilic aromatic substitution if required,

although this is less common.

Potential in Drug Discovery
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a

wide range of therapeutic uses.[2][3] Derivatives of thiazole have demonstrated significant

biological activities, including:

Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been

investigated as potent agents against various bacterial and fungal strains.[1][14]

Anticancer Activity: The thiazole ring is a component of several compounds evaluated for

their anti-proliferative effects against various cancer cell lines.[3][4][14]

Anti-inflammatory Activity: Thiazole derivatives have been explored for their potential to

modulate inflammatory pathways.[1][4]

This specific intermediate is a valuable precursor for synthesizing novel thiazole derivatives for

screening in these therapeutic areas.[1]
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Applications in Agrochemicals
Beyond pharmaceuticals, the thiazole scaffold is important in the agrochemical industry. This

compound can be used to develop new fungicides and herbicides, contributing to crop

protection and enhanced agricultural yields.[1] The 3,5-dimethylphenyl group can be a key

feature for achieving desired potency and selectivity in these applications.

Conclusion
Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a well-defined chemical entity with

significant strategic value for synthetic and medicinal chemists. Its straightforward synthesis via

the robust Hantzsch reaction, combined with its versatile chemical handles, makes it an

attractive starting point for the development of novel compounds. While its direct biological

activity is not its primary application, its role as a key intermediate in the synthesis of potential

pharmaceutical and agrochemical agents is firmly established. This guide provides the

foundational knowledge required for researchers to effectively synthesize, handle, and utilize

this compound in their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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